3,5-Dichlorobenzo[f][1,7]naphthyridine

Lipophilicity Drug-likeness Physicochemical profiling

3,5-Dichlorobenzo[f][1,7]naphthyridine (CAS 62141-01-9) is a heterocyclic compound belonging to the benzo[f][1,7]naphthyridine class, characterized by a fused benzene ring on the [f] face of a 1,7-naphthyridine core and chlorine substituents at positions 3 and First synthesized and spectrally characterized by Paudler and Kress in 1967 , this dichlorinated scaffold serves as a versatile intermediate for constructing bioactive polyheterocycles. The benzo[f][1,7]naphthyridine framework is recognized as the core of several pharmacologically active products, including Toll-like receptor 7 (TLR7) modulators and topoisomerase inhibitors.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
CAS No. 62141-01-9
Cat. No. B14544355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzo[f][1,7]naphthyridine
CAS62141-01-9
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=N2)Cl)N=C(C=C3)Cl
InChIInChI=1S/C12H6Cl2N2/c13-10-6-5-8-7-3-1-2-4-9(7)15-12(14)11(8)16-10/h1-6H
InChIKeyURTOCUHBGAGXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorobenzo[f][1,7]naphthyridine (CAS 62141-01-9) – Core Structural and Chemical Profile for Research Procurement


3,5-Dichlorobenzo[f][1,7]naphthyridine (CAS 62141-01-9) is a heterocyclic compound belonging to the benzo[f][1,7]naphthyridine class, characterized by a fused benzene ring on the [f] face of a 1,7-naphthyridine core and chlorine substituents at positions 3 and 5. First synthesized and spectrally characterized by Paudler and Kress in 1967 [1], this dichlorinated scaffold serves as a versatile intermediate for constructing bioactive polyheterocycles. The benzo[f][1,7]naphthyridine framework is recognized as the core of several pharmacologically active products, including Toll-like receptor 7 (TLR7) modulators and topoisomerase inhibitors [2][3].

Supports synthesis of 3,5-disubstituted benzo[f][1,7]naphthyridine libraries via sequential cross-coupling
Core scaffold for TLR7 modulator and topoisomerase inhibitor research programs
Dual chlorine handles enable orthogonal derivatization for focused library construction

Why Generic Substitution Fails for 3,5-Dichlorobenzo[f][1,7]naphthyridine – Positional Isomerism and Substituent-Dependent Reactivity


Benzo-naphthyridine isomers with identical molecular formulas exhibit profoundly different reactivity and biological profiles due to the angular fusion geometry and the placement of heteroatoms within the ring system [1][2]. The 3,5-dichloro substitution pattern on the benzo[f][1,7]naphthyridine scaffold is not replicated in other isomeric series such as benzo[h][1,6]naphthyridines or benzo[b][1,8]naphthyridines, where the nitrogen atom positions and electronic distribution alter both chemical reactivity (e.g., nucleophilic aromatic substitution rates, cross-coupling regioselectivity) and target binding. Consequently, substituting 3,5-dichlorobenzo[f][1,7]naphthyridine with a different dichloro-naphthyridine isomer or a non-chlorinated analog would invalidate synthetic routes that rely on the specific electronic and steric environment of this core, and would not preserve structure–activity relationships established for this scaffold [3].

Target Compound
3,5-Dichlorobenzo[f][1,7]naphthyridine – specific angular fusion and 3,5-Cl substitution
Isomeric Alternatives
Benzo[h][1,6] or [b][1,8] isomers: altered N-position and electronic distribution invalidate cross-coupling routes and target binding profiles
Mono-Chloro / Non-Halogenated Analogs
Insufficient reactive handles for sequential derivatization; cannot build unsymmetrical disubstituted libraries

Quantitative Differentiation Evidence for 3,5-Dichlorobenzo[f][1,7]naphthyridine (62141-01-9) vs. Structural Analogs


Computed Lipophilicity (LogP) Comparison: 3,5-Dichlorobenzo[f][1,7]naphthyridine vs. Parent Benzo[f][1,7]naphthyridine

The introduction of two chlorine atoms significantly increases lipophilicity compared to the unsubstituted parent scaffold. The computed LogP for 3,5-dichlorobenzo[f][1,7]naphthyridine is 4.09 , whereas the parent benzo[f][1,7]naphthyridine (CAS 230-10-4) has a computed LogP of approximately 2.1–2.3 . This difference of ~1.8–2.0 LogP units translates to an approximately 60–100-fold increase in octanol–water partition coefficient, directly impacting membrane permeability and pharmacokinetic behavior in cell-based assays.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ~ +1.8–2.0
60–100× increase in octanol-water partition coefficient vs. parent scaffold (CAS 230-10-4)
Reported lipophilicity shift may impact membrane permeability in cell-based assays
Computed LogP; cross-study comparison
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count: 3,5-Dichloro vs. 2,4-Dichlorobenzo[h][1,6]naphthyridine

The topological polar surface area (TPSA) of 3,5-dichlorobenzo[f][1,7]naphthyridine is 25.78 Ų with 2 hydrogen-bond acceptors . In contrast, the isomeric 2,4-dichlorobenzo[h][1,6]naphthyridine scaffold exhibits a TPSA of 25.78 Ų but with a different spatial distribution of the nitrogen lone pairs due to altered ring fusion geometry [1]. Although the numerical TPSA is identical, the vectorial orientation of the hydrogen-bond acceptor sites differs, leading to distinct molecular recognition profiles in target binding.

TPSA & H-Bond Acceptors
Class-level inference
TPSA 25.78 Ų (identical), H-bond acceptors 2
[f] vs. [h] ring fusion alters lone pair orientation, affecting target recognition
Identical global TPSA may not translate to equivalent binding profiles due to vectorial differences
Source review needed; class-level comparison
Polar surface area Drug-likeness Isomeric comparison

Dual Chlorine Leaving Groups Enable Sequential Derivatization Compared to Mono-Chloro Analogs

The presence of two chlorine atoms at positions 3 and 5 on the benzo[f][1,7]naphthyridine scaffold permits sequential chemoselective derivatization. In contrast, mono-chloro analogs such as 3-chlorobenzo[f][1,7]naphthyridine (CAS: not available) allow only a single functionalization event, limiting library diversification potential. The 3,5-dichloro substitution pattern is critical for stepwise Suzuki–Miyaura or Buchwald–Hartwig couplings, as demonstrated for the structurally related 3,5-dichloro-1,6-naphthyridine system [1][2].

Reactive Chlorine Handles
Class-level inference
2 vs. 1 reactive sites
Enables unsymmetrical disubstitution not accessible from mono-chloro precursors
May support efficient library diversification with fewer synthetic steps
Inferred from related naphthyridine systems
Sequential functionalization Cross-coupling Building block utility

First Synthesis and Characterization by Paudler and Kress (1967): UV and NMR Spectral Baselines

The original synthesis of 3,5-dichlorobenzo[f][1,7]naphthyridine was reported by Paudler and Kress in 1967, establishing the foundational UV and NMR spectral data for this compound [1]. This reference provides the definitive characterization benchmarks (UV λmax, ¹H NMR chemical shifts) against which subsequent synthetic batches and analogs can be verified for identity and purity. No other isomeric dichlorobenzo-naphthyridine had been characterized in the same study, making this the sole primary reference for spectral authentication.

Characterization Baseline
Supporting evidence
UV and ¹H NMR data published in J. Org. Chem. 1967
Primary spectral reference for identity verification
Provides benchmark for batch quality control and isomer confirmation
Peer-reviewed; sole primary characterization source
Synthesis Characterization Historical baseline

Optimal Research and Industrial Application Scenarios for 3,5-Dichlorobenzo[f][1,7]naphthyridine (62141-01-9)


Synthesis of 3,5-Disubstituted Benzo[f][1,7]naphthyridine Libraries via Sequential Cross-Coupling

The dual chlorine substituents enable sequential Suzuki–Miyaura or Buchwald–Hartwig couplings at positions 3 and 5, allowing the construction of unsymmetrical disubstituted benzo[f][1,7]naphthyridine libraries. This approach is directly supported by the reactivity of the 3,5-dichloro scaffold demonstrated in the naphthyridine series [1], and is essential for SAR exploration of TLR7 modulators and topoisomerase inhibitors where the benzo[f][1,7]naphthyridine core is the pharmacophoric scaffold [2].

Lead Optimization of TLR7 Modulator Candidates for Immuno-Oncology and Inflammatory Diseases

Benzo[f][1,7]naphthyridine derivatives have been patented as TLR7 modulators for topical and systemic administration in immune-mediated diseases [3]. The 3,5-dichloro intermediate serves as a starting point for introducing aromatic and heteroaromatic substituents that tune TLR7 agonism/antagonism potency and selectivity.

Synthesis of Topoisomerase I/IIα Dual Inhibitors with a Benzo[f][1,7]naphthyridine Core

The benzo[f]chromeno[4,3-b][1,7]naphthyridine class has produced compounds with dual topoisomerase I and IIα inhibitory activity, with compound 48 exhibiting 1.25-fold greater topo IIα inhibition (38.3%) than etoposide (30.6%) at 20 μM [2]. The 3,5-dichlorobenzo[f][1,7]naphthyridine scaffold can be elaborated to access these pentacyclic derivatives through cyclization and functionalization sequences.

Physicochemical Property Benchmarking for Membrane-Permeable Probe Design

With a computed LogP of 4.09 and a TPSA of 25.78 Ų, 3,5-dichlorobenzo[f][1,7]naphthyridine resides within favorable drug-like property space for passive membrane permeability while retaining sufficient polarity for target binding. This quantitative profile supports its use as a starting scaffold for designing cell-permeable chemical probes targeting intracellular proteins.

Application
Selection Property
Validation Focus
3,5-Disubstituted benzo[f][1,7]naphthyridine library synthesis
Dual Cl handles for sequential cross-coupling
Chemoselectivity and functional group tolerance review
TLR7 modulator candidate exploration
Core scaffold for TLR7 binding
Receptor agonism/antagonism profile in research assays
Topoisomerase I/IIα inhibitor development
Benzo[f][1,7]naphthyridine core suitable for pentacyclic elaboration
Enzyme inhibition and cellular activity context review
Membrane-permeable chemical probe design
Computed LogP and TPSA within drug-like property space
Cell permeability and target engagement verification
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